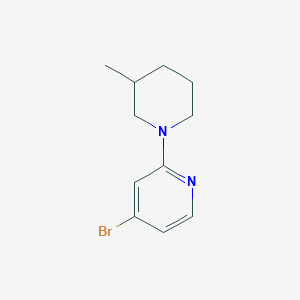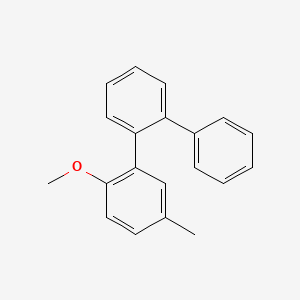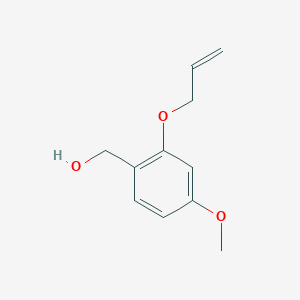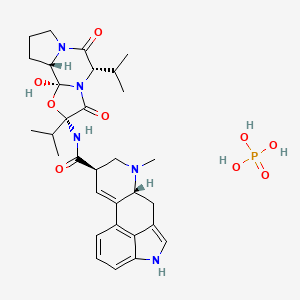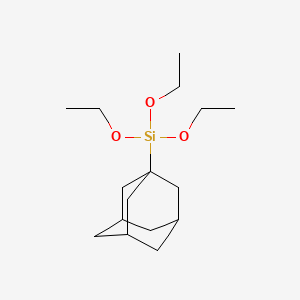
Adamant-1-yltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamant-1-yltriethoxysilane is an organosilicon compound that features an adamantane moiety bonded to a triethoxysilane group The adamantane structure is a polycyclic cage molecule known for its high symmetry and remarkable stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adamant-1-yltriethoxysilane typically involves the reaction of adamantane derivatives with triethoxysilane. One common method includes the hydrosilylation of adamantane with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Adamant-1-yltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The triethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used for substitution reactions.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Major Products Formed
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and siloxanes.
Applications De Recherche Scientifique
Adamant-1-yltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to the stability of the adamantane moiety.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to form strong siloxane bonds.
Mécanisme D'action
The mechanism of action of Adamant-1-yltriethoxysilane involves the interaction of the silane group with various substrates. The triethoxysilane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable coatings. The adamantane moiety provides structural stability and enhances the overall properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon of Adamant-1-yltriethoxysilane, known for its stability and use in various chemical applications.
Triethoxysilane: A simpler silane compound used in the synthesis of various organosilicon compounds.
1,2-Disubstituted Adamantane Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the combination of the adamantane moiety and the triethoxysilane group. This combination imparts both stability and reactivity, making it suitable for a wide range of applications. The presence of the adamantane structure enhances the thermal and chemical stability of the compound, while the triethoxysilane group allows for versatile chemical modifications.
Propriétés
Numéro CAS |
303191-27-7 |
|---|---|
Formule moléculaire |
C16H30O3Si |
Poids moléculaire |
298.49 g/mol |
Nom IUPAC |
1-adamantyl(triethoxy)silane |
InChI |
InChI=1S/C16H30O3Si/c1-4-17-20(18-5-2,19-6-3)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,4-12H2,1-3H3 |
Clé InChI |
GJDJCWMEWMPZFS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C12CC3CC(C1)CC(C3)C2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


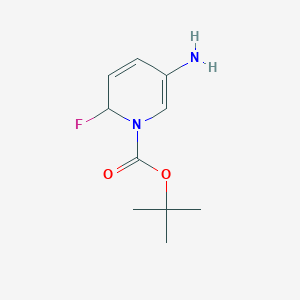
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)

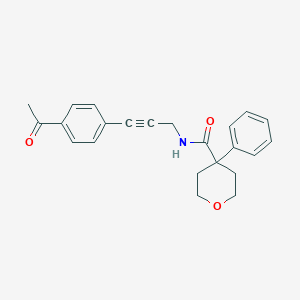
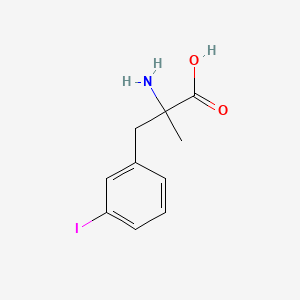
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
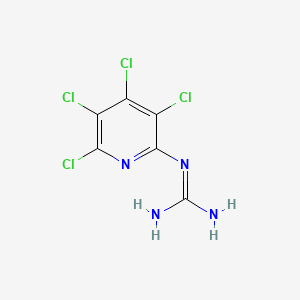

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
